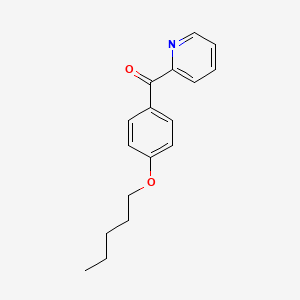

2-(4-Pentyloxybenzoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

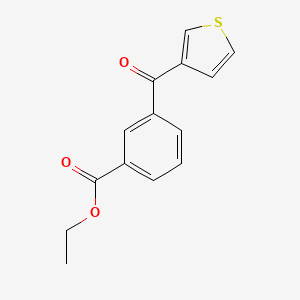

“2-(4-Pentyloxybenzoyl)pyridine” is a heterocyclic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 . It is a compound that has attracted significant attention from scientists and researchers in various fields.

Molecular Structure Analysis

The InChI code for “2-(4-Pentyloxybenzoyl)pyridine” is1S/C17H19NO2/c1-2-3-6-13-20-15-10-8-14 (9-11-15)17 (19)16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Pentyloxybenzoyl)pyridine” include a molecular weight of 269.34 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique

Bioactive Ligands in Medicinal Chemistry

2-(4-Pentyloxybenzoyl)pyridine: derivatives can act as bioactive ligands. These compounds are known to exhibit a range of physiological effects similar to pyridoxal-amino acid systems, which are crucial in metabolic reactions. They have potential applications in the development of antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer medications .

Chemosensors for Ion Recognition

Pyridine derivatives, including 2-(4-Pentyloxybenzoyl)pyridine , can be used to develop chemosensors. These chemosensors have strong binding abilities towards various cations and anions and exhibit unique photophysical properties. They are used for qualitative and quantitative detection of selective or specific ions in environmental and biological media .

Organic Synthesis and Catalysis

As a versatile organic compound, 2-(4-Pentyloxybenzoyl)pyridine can be used in organic synthesis and catalysis. It can serve as a precursor or intermediate in the synthesis of more complex molecules, potentially useful in pharmaceuticals and agrochemicals .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that the compound is used in suzuki–miyaura coupling reactions , which suggests it may interact with palladium catalysts and boron reagents in these reactions.

Mode of Action

Given its use in Suzuki–Miyaura coupling reactions , it’s likely that the compound acts as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst.

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound would be involved in the formation of carbon-carbon bonds .

Result of Action

In the context of Suzuki–Miyaura coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Pentyloxybenzoyl)pyridine. It’s important to note that safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Propriétés

IUPAC Name |

(4-pentoxyphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-3-6-13-20-15-10-8-14(9-11-15)17(19)16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYFXJOUDYOOEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642012 |

Source

|

| Record name | [4-(Pentyloxy)phenyl](pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Pentyloxybenzoyl)pyridine | |

CAS RN |

898780-06-8 |

Source

|

| Record name | [4-(Pentyloxy)phenyl](pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)

methanone](/img/structure/B1324109.png)